molecular formula C12H10ClNO B6367071 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261888-87-2

4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367071
CAS RN: 1261888-87-2
M. Wt: 219.66 g/mol
InChI Key: FEVGEXGQBXCIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (4-CMPH-2-H) is an organic compound belonging to the class of pyridines. This compound is a colorless liquid with a melting point of -3.2°C and boiling point of 78-79°C. It is also soluble in water, ethanol and chloroform. 4-CMPH-2-H is a common intermediate used in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and quinolines.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, allowing it to react with other organic molecules. Additionally, 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is believed to act as a catalyst in some reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that the compound does not have any significant effect on the human body. It is not toxic and is not known to cause any adverse reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its availability and low cost. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not suitable for use in reactions that require high temperatures, as it can decompose at temperatures above 100°C. Additionally, it is not suitable for use in reactions involving strong acids or bases, as it can be easily hydrolyzed.

Future Directions

There are a number of potential future directions for research involving 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%. One potential direction is to explore its use as a reagent in the synthesis of other organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to explore new methods of synthesis for 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%.

Synthesis Methods

4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. One of the most popular methods is the reaction of 4-chloro-2-methylphenol with anhydrous hydrazine. This reaction yields 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in a yield of 95%. Other methods of synthesis include the reaction of 4-chloro-2-methylphenol with hydrazine hydrate, the reaction of 4-chloro-2-methylphenol with ethylenediamine, and the reaction of 4-chloro-2-methylphenol with sodium hydroxide.

properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-3-10(11(13)6-8)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVGEXGQBXCIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682834
Record name 4-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine

CAS RN

1261888-87-2
Record name 4-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.